Methyl 2-(5-methyltriazol-1-yl)propanoate
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Overview
Description
Methyl 2-(5-methyltriazol-1-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of Methyl 2-(5-methyltriazol-1-yl)propanoate typically involves the reaction of 5-methyl-1H-1,2,4-triazole with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl 2-(5-methyltriazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group into an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Methyl 2-(5-methyltriazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a valuable scaffold in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methyltriazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
Methyl 2-(5-methyltriazol-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate: This compound has a similar structure but with a different substitution pattern on the triazole ring.
Ethyl 2-(5-methyltriazol-1-yl)propanoate: This ester has an ethyl group instead of a methyl group, which can affect its physical and chemical properties.
Methyl 2-(5-phenyltriazol-1-yl)propanoate: The presence of a phenyl group on the triazole ring introduces additional aromatic interactions, potentially altering its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(5-methyltriazol-1-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-8-9-10(5)6(2)7(11)12-3/h4,6H,1-3H3 |
InChI Key |
AEGYREHCVPRLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NN1C(C)C(=O)OC |
Origin of Product |
United States |
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